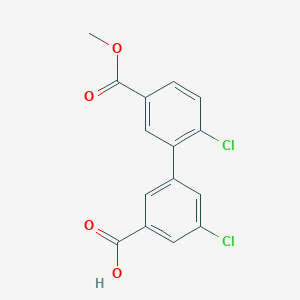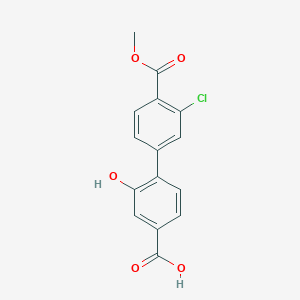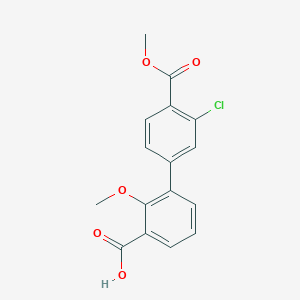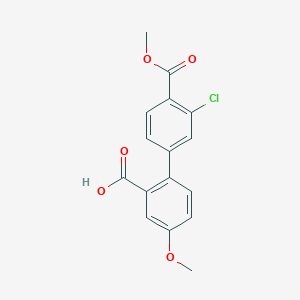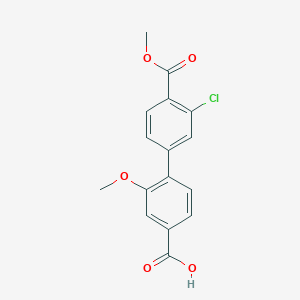
4-(3-Chloro-4-methoxycarbonylphenyl)-3-methoxybenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Chloro-4-methoxycarbonylphenyl)-3-methoxybenzoic acid, 95% (also known as 4-chloro-m-cresol, 4-CMCPB) is a synthetic organic compound that has a wide range of uses in the scientific and medical fields. It is an important intermediate in the synthesis of various organic compounds, and has been used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. 4-CMCPB has also been studied for its potential in the treatment of certain diseases, such as cancer and Alzheimer's.
Wissenschaftliche Forschungsanwendungen
4-CMCPB has been studied for its potential in the treatment of various diseases, such as cancer and Alzheimer's. It has been found to have anti-tumor, anti-inflammatory and anti-oxidant properties. In addition, 4-CMCPB has also been studied for its potential in the treatment of other conditions, such as diabetes and cardiovascular diseases. Furthermore, 4-CMCPB has been used in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-CMCPB is not fully understood. However, it is believed that 4-CMCPB acts by blocking the activity of certain enzymes and proteins, which can lead to the inhibition of various biochemical and physiological processes. For example, 4-CMCPB has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.
Biochemical and Physiological Effects
4-CMCPB has been found to have a wide range of biochemical and physiological effects. For example, it has been found to have anti-tumor, anti-inflammatory and anti-oxidant properties. In addition, 4-CMCPB has been found to inhibit the activity of certain enzymes and proteins, such as COX-2, which can lead to the inhibition of various biochemical and physiological processes. Furthermore, 4-CMCPB has been found to have potential in the treatment of various diseases, such as cancer and Alzheimer's.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-CMCPB in laboratory experiments has several advantages and limitations. 4-CMCPB is a relatively inexpensive and readily available compound, which makes it ideal for laboratory use. In addition, 4-CMCPB is relatively stable, and can be stored for extended periods of time without significant degradation. However, 4-CMCPB is also a highly reactive compound, and must be handled with care to avoid unwanted side reactions.
Zukünftige Richtungen
There are many potential future directions for the use of 4-CMCPB in scientific research and development. For example, further research into the mechanism of action of 4-CMCPB could lead to the development of more effective treatments for various diseases, such as cancer and Alzheimer's. In addition, further research into the synthesis of 4-CMCPB could lead to the development of new and more efficient methods for its production. Finally, further research into the biochemical and physiological effects of 4-CMCPB could lead to the development of new and more effective treatments for various diseases.
Synthesemethoden
The synthesis of 4-CMCPB is usually performed by a reaction between 3-chloro-4-methoxybenzoic acid and 4-methoxycarbonylphenol in the presence of an acid catalyst. This reaction is typically carried out in an aqueous medium at temperatures ranging from 80-120°C for several hours. The reaction yields the desired product in high purity and yields, and the product can then be purified by column chromatography or other methods.
Eigenschaften
IUPAC Name |
4-(3-chloro-4-methoxycarbonylphenyl)-3-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO5/c1-21-14-8-10(15(18)19)4-5-11(14)9-3-6-12(13(17)7-9)16(20)22-2/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXRZQQRKIXUIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(C=C2)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692011 |
Source


|
| Record name | 3'-Chloro-2-methoxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-4-methoxycarbonylphenyl)-3-methoxybenzoic acid | |
CAS RN |
1261978-34-0 |
Source


|
| Record name | 3'-Chloro-2-methoxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

